molecular formula C8H10 B166147 Ethylbenzene-d10 CAS No. 25837-05-2

Ethylbenzene-d10

Cat. No.: B166147
CAS No.: 25837-05-2
M. Wt: 116.23 g/mol
InChI Key: YNQLUTRBYVCPMQ-CFTAVCBPSA-N
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Mechanism of Action

Target of Action

Ethylbenzene-d10, a deuterated derivative of ethylbenzene, is primarily used in nuclear magnetic resonance (NMR) research and analyses It’s known that ethylbenzene, the non-deuterated form, is metabolized mainly via oxidation of the side chain .

Mode of Action

The photodissociation of this compound at both 193 and 248nm has been studied using vacuum ultraviolet photoionization/multimass ion imaging techniques .

Biochemical Pathways

Anaerobic degradation of ethylbenzene, the non-deuterated form, is initiated by a dehydrogenation of ethylbenzene to 1-phenyl ethanol, and subsequent conversion to benzoate (or benzoyl-CoA). Benzoate (or benzoyl-CoA) is a central intermediate in anaerobic degradation of a variety of aromatic hydrocarbons .

Pharmacokinetics

It has a molecular weight of 116.2266 , a refractive index of 1.492 , and a density of 0.949 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that the non-deuterated form, ethylbenzene, is metabolized mainly via oxidation of the side chain . This metabolic process could potentially lead to the production of various metabolites, which could have various effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the photodissociation of this compound has been studied at specific wavelengths (193 and 248nm) , suggesting that light exposure could influence its stability and action. Additionally, temperature and pressure conditions could potentially affect its physical properties and, consequently, its bioavailability and action .

Preparation Methods

Ethylbenzene-d10 can be synthesized through several methods. One common approach involves the catalytic exchange of hydrogen atoms in ethylbenzene with deuterium atoms using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas and a catalyst in a controlled environment to achieve high yields of the deuterated compound .

Chemical Reactions Analysis

Ethylbenzene-d10 undergoes various chemical reactions, similar to its non-deuterated counterpart. Some of the common reactions include:

    Oxidation: this compound can be oxidized to form acetophenone-d10, benzaldehyde-d10, and benzoic acid-d10.

    Reduction: Reduction of this compound can yield ethylcyclohexane-d10.

    Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Scientific Research Applications

NMR Spectroscopy

Ethylbenzene-d10 is predominantly used as a solvent in NMR spectroscopy due to its deuterium content, which suppresses background signals and enhances spectral clarity. The compound's ability to provide sharp and distinct peaks makes it invaluable for studying molecular structures and dynamics.

Key Benefits:

  • Reduced Background Noise: The absence of hydrogen atoms minimizes interference in spectra, allowing for clearer readings.
  • Kinetic Isotope Effects (KIE): Researchers utilize this compound to investigate reaction mechanisms by analyzing differences in reaction rates between deuterated and non-deuterated compounds. For instance, studies have shown that the KIE can indicate whether C-H bond cleavage is rate-limiting in oxidation reactions involving manganese(V)-oxo porphyrins .

Chemical Reaction Mechanisms

The compound serves as a crucial tool for elucidating reaction pathways and intermediates in organic chemistry. Its deuterium atoms allow chemists to trace the movement of atoms during chemical reactions, providing insights into mechanisms that would be difficult to observe otherwise.

Applications:

  • Oxidation Studies: this compound can be oxidized to form acetophenone-d10 and other derivatives, helping researchers understand the kinetics and mechanisms of oxidation reactions.
  • Substitution Reactions: It participates in electrophilic aromatic substitution reactions, facilitating the study of reaction dynamics under various conditions.

Environmental Monitoring

In environmental science, this compound is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) analyses. It aids in the quantification of volatile organic compounds (VOCs) in air samples, contributing to studies on air quality and pollution.

Case Studies:

  • In a study assessing indoor exposure to nitrogen dioxide, this compound was employed as an internal standard to ensure accurate measurement of VOC concentrations .
  • Another research project utilized this compound to analyze odorous volatile aromatic compounds (OVACs) through headspace solid-phase microextraction techniques .

Toxicological Research

This compound is also relevant in toxicological studies where its non-deuterated counterpart has been associated with various health risks. By using the deuterated form, researchers can trace metabolic pathways and potential toxic effects without the confounding variables introduced by hydrogen isotopes.

Findings:

  • Studies indicate that inhalation of ethylbenzene can lead to increased tumor incidence in animal models; however, the specific effects of this compound on biological systems are less understood but may provide a clearer picture due to its isotopic labeling .

Biological Activity

Ethylbenzene-d10 is a deuterated derivative of ethylbenzene, primarily utilized in scientific research, especially in nuclear magnetic resonance (NMR) spectroscopy. Its unique isotopic composition allows for enhanced clarity in spectroscopic studies and provides insights into various biochemical pathways and mechanisms. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

Overview of this compound

  • Chemical Formula : C8D10
  • Molecular Weight : 116.23 g/mol
  • CAS Number : 25837-05-2
  • Uses : Primarily used in NMR spectroscopy and metabolic studies to trace the fate of deuterated compounds in biological systems .

This compound exhibits several biological activities that are crucial for understanding its role in various biochemical processes:

  • Photodissociation : Studies have shown that this compound can undergo photodissociation at specific wavelengths (193 nm and 248 nm), which has implications for understanding its behavior under different light conditions.
  • Biochemical Pathways :
    • The degradation of ethylbenzene involves anaerobic processes where it is converted to 1-phenylethanol and subsequently to benzoate or benzoyl-CoA, intermediates that play significant roles in the metabolism of aromatic hydrocarbons.
    • This compound is particularly useful in studying the kinetic isotope effect (KIE) during oxidation reactions, providing insights into reaction mechanisms involving manganese(V)-oxo porphyrins.

Pharmacokinetics

This compound's pharmacokinetic profile is similar to that of its non-deuterated counterpart, with notable differences due to deuteration:

  • Absorption and Distribution : The compound can interact with transporters or binding proteins, influencing its localization within biological systems. It is known to be directed towards specific cellular compartments due to targeting signals.
  • Metabolism : The non-deuterated form primarily undergoes oxidation, which is also applicable to this compound. It can be oxidized to form acetophenone-d10, benzaldehyde-d10, and benzoic acid-d10.

Toxicological Studies

Research indicates that exposure to ethylbenzene can lead to various health effects. A study by the U.S. National Toxicology Program found that inhalation of ethylbenzene at high concentrations resulted in increased tumor incidence in male mice and liver tumors in female mice . Although these findings pertain to the non-deuterated form, they provide context for understanding potential risks associated with ethylbenzene derivatives.

Biological Monitoring

A study focusing on biological monitoring established a biological tolerance (BAT) value for ethylbenzene exposure. The BAT value was set at 1.5 mg/l for blood concentration, highlighting the importance of monitoring exposure levels through metabolites such as mandelic acid (MA) and phenylglyoxylic acid (PGA) . This approach can be adapted for studying this compound's effects on biological systems.

Comparative Analysis

The following table summarizes the properties and applications of this compound compared to similar compounds:

CompoundMolecular FormulaUsesKey Features
EthylbenzeneC8H10Solvent, precursorNon-deuterated form
This compoundC8D10NMR spectroscopy, metabolic tracingDeuterated for enhanced spectral clarity
Toluene-d8C7D8Solvent, NMR studiesSimilar applications as this compound
Benzene-d6C6D6Solvent, chemical synthesisUsed as a solvent in NMR studies

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(1,1,2,2,2-pentadeuterioethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQLUTRBYVCPMQ-CFTAVCBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201014856
Record name 6-(Ethyl-1,1,2,2,2-d5)benzene-1,2,3,4,5-d5
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Molecular Weight

116.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25837-05-2
Record name 6-(Ethyl-1,1,2,2,2-d5)benzene-1,2,3,4,5-d5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25837-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-1,2,3,4,5-d5, 6-(ethyl-1,1,2,2,2-d5)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene-1,2,3,4,5-d5, 6-(ethyl-1,1,2,2,2-d5)-
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Record name 6-(Ethyl-1,1,2,2,2-d5)benzene-1,2,3,4,5-d5
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Record name (2H10)ethylbenzene
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Synthesis routes and methods I

Procedure details

At very high hexane conversions (99%), benzene was formed in over 94% yield. Similarly, n-heptane yielded 96% toluene. Similarly, n-heptane yielded 96% toluene. Consistent with the non-acidic nature of this platinum catalyst, n-octane yielded predominantly ethylbenzene and ortho-xylene, 2-methylheptane produced mostly meta-xylene, and 3-methylheptane formed mainly ethylbenzene, para-, and ortho-xylene.
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Synthesis routes and methods II

Procedure details

Pilot-scale treatments also support the laboratory incubations. The addition of calcium nitrate to the sediments of the Dofasco Boatslip in 1992 resulted in the biodegradation of several organic compounds (mean of three samples, reductions as follows; toluene 80%, ethylbenzene 86%, m/p-xylene 76%, 3/4-ethyltoluene 89%, and dichloromethane 65%) (FIG. 29). These relatively rapid biodegradation rates are similar to those reported in laboratory studies where nitrate was added to enhance biodegradation (Hutchins 1991).
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86%
Yield
89%

Synthesis routes and methods III

Procedure details

In a reactor fitted with a stirrer and a reflux condenser were placed aluminum chloride and 250 g of the polyethylbenzene fraction (containing 91% of diethylbenzenes, 7% of triethylbenzenes, and 2% of others) obtained as by-product in the manufacture of ethylbenzene by the alkylation of benzene with ethylene in the presence of 25 g of aluminum chloride, the mixture was heated, and ethylene was supplied to the mixture at a given rate to effect the ethylation.
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Synthesis routes and methods IV

Procedure details

The doped copper aluminum borate catalyst prepared in the preceding paragraph was ground to 18 to 40 mesh and used in the dehydrogenation of ethylbenzene and p-ethyltoluene in the manner described in Example I. The ethylbenzene runs were carried out at a 0.9 liquid hour space velocity, 620° C. temperature, steam:ethylbenzene molar ratio of 20:1, yielding 42% conversion and 72% selectivity to styrene. The p-ethyltoluene conversion to p-methylstyrene was carried out using a 0.2 liquid hour space velocity, 620° C. temperature, 15:1 molar ratio of steam to p-ethyltoluene, a 5:1 toluene to p-ethyltoluene dilution, yielding 68% conversion and 93% selectivity to p-methylstyrene.
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Synthesis routes and methods V

Procedure details

Both about 200 g of a fraction containing 99% of compounds having at least four aromatic rings, the compounds having been obtained by alkylation of toluene, xylene and ethylbenzene with styrene in the presence of a sulfuric acid catalyst, and about 200 g of tetralin were charged in a one-liter autoclave, followed by charging therein hydrogen at an initial pressure of 100 kg/cm2G and reacting the whole mass at 430° C. for 240 minutes. The resultant decomposition product was subjected to distillation to obtain a fraction boiling at 300° to less than 400° C. and a fraction boiling at 400° to 450° C. Both fractions were mixed in a ratio of 3:2 so that the mixture had a viscosity of about 30 cSt. at 40° C. The mixed fraction was subjected to nuclear hydrogenation under an initial hydrogen pressure of 70 kg/cm2G in the presence of a rhodium-active carbon catalyst at 100° to 200° C. for about 11 hours and then filtered under reduced pressure through a glass filter to remove the catalyst, thereby obtaining a traction drive fluid.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethylbenzene-d10
Ethylbenzene-d10
Ethylbenzene-d10
Ethylbenzene-d10
Ethylbenzene-d10
Ethylbenzene-d10
Customer
Q & A

Q1: How does ethylbenzene-d10 help researchers understand the mechanism of oxidation by manganese(V)-oxo porphyrins?

A1: this compound helps determine the kinetic isotope effect (KIE) in oxidation reactions. [] By comparing the reaction rates of ethylbenzene and this compound with the manganese(V)-oxo species, researchers can infer whether C-H bond cleavage is involved in the rate-determining step. A significant KIE, observed as a much slower reaction with the deuterated substrate, suggests that C-H bond breaking is rate-limiting, indicative of a hydrogen atom transfer (HAT) mechanism. []

Q2: What was observed in the study regarding the reaction of a manganese(V)-oxo porphyrin complex with ethylbenzene and this compound ?

A2: The study by Nam et al. [] investigated the reactivity of a manganese(V)-oxo tetrakis(pentafluorophenyl)porphyrin complex with various substrates, including ethylbenzene and this compound. While the study by Panda et al. [] focused on a different complex, an iron(V)-oxo TAML complex, they also studied the oxidation of the same substrates. Interestingly, they observed a significant KIE of 26 at low temperatures, indicating a significant tunneling effect in the reaction with the iron(V)-oxo complex. [] This suggests that quantum mechanical tunneling plays a role in the C-H bond cleavage step at these temperatures.

Q3: What are the implications of observing a significant KIE in reactions with manganese(V)-oxo complexes?

A3: A significant KIE suggests that the C-H bond breaking step is involved in the rate-limiting step of the reaction. This supports the involvement of a hydrogen atom transfer (HAT) mechanism for the oxidation of substrates like ethylbenzene by manganese(V)-oxo porphyrins. [, ] Understanding the mechanism provides valuable insights for developing more efficient and selective catalysts for various oxidation reactions.

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